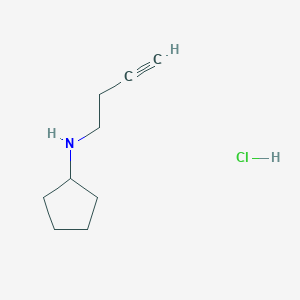

N-(but-3-yn-1-yl)cyclopentanamine hydrochloride

CAS No.: 2138034-54-3

Cat. No.: VC6812012

Molecular Formula: C9H16ClN

Molecular Weight: 173.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138034-54-3 |

|---|---|

| Molecular Formula | C9H16ClN |

| Molecular Weight | 173.68 |

| IUPAC Name | N-but-3-ynylcyclopentanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H15N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h1,9-10H,3-8H2;1H |

| Standard InChI Key | VTLRNHKEAVXLEP-UHFFFAOYSA-N |

| SMILES | C#CCCNC1CCCC1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

N-(But-3-yn-1-yl)cyclopentanamine hydrochloride belongs to the class of secondary amines featuring a cyclopentane ring and a propargyl (but-3-yn-1-yl) substituent. The hydrochloride salt form enhances stability and solubility for experimental handling. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅N·HCl | |

| Molecular Weight | 173.69 g/mol | |

| IUPAC Name | N-(but-3-yn-1-yl)cyclopentanamine hydrochloride | |

| SMILES | C#CCCNC1CCCC1.Cl | |

| InChI Key | VTLRNHKEAVXLEP-UHFFFAOYSA-N |

The cyclopentane ring adopts a puckered conformation, reducing steric strain while maintaining planarity around the amine nitrogen. The propargyl group introduces linear geometry, with the terminal alkyne’s sp-hybridized carbon enabling π-bond interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The free base form, N-(but-3-yn-1-yl)cyclopentanamine, is typically synthesized via nucleophilic substitution between cyclopentanamine and but-3-ynyl halides (e.g., bromide or iodide). A representative procedure involves:

-

Reaction Setup: Cyclopentanamine (1 equiv) reacts with but-3-ynyl bromide (1.1 equiv) in acetonitrile at 85°C for 17 hours, using potassium carbonate (2 equiv) as a base .

-

Workup: Filtration through celite, solvent evaporation, and purification via column chromatography yield the free base.

-

Salt Formation: Treatment with hydrochloric acid in diethyl ether produces the hydrochloride salt .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance safety and efficiency, particularly when handling volatile propargyl halides. Key parameters include:

-

Residence Time: Optimized to 30–60 minutes to maximize yield (>85%).

-

Temperature Control: Maintained at 80–90°C to prevent alkyne polymerization.

-

Purification: Crystallization from ethanol/water mixtures achieves >95% purity .

Chemical Reactivity and Functionalization

Alkyne-Driven Reactions

The terminal alkyne group undergoes characteristic transformations:

Cycloadditions

-

Huisgen Azide-Alkyne Cycloaddition: Copper-catalyzed reaction with azides yields 1,4-disubstituted triazoles, useful for bioconjugation.

-

Pauson-Khand Reaction: Under CO and ethylene, forms cyclopentenone derivatives via [2+2+1] cycloaddition .

Halogenation

Electrophilic iodination using N-iodosuccinimide produces 1-iodoalkyne intermediates, enabling Sonogashira couplings for carbon-carbon bond formation .

Amine Reactivity

The secondary amine participates in:

-

Acylation: Acetic anhydride forms the corresponding acetamide (yield: 78–82%).

-

Mannich Reactions: Condensation with formaldehyde and ketones generates β-amino ketone derivatives.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Future Research Directions

Targeted Drug Discovery

-

PROTAC Development: Exploit alkyne-azide cycloaddition to conjugate E3 ligase ligands for targeted protein degradation.

-

Covalent Antibody-Drug Conjugates: Site-specific conjugation via alkyne-azide chemistry may improve therapeutic index.

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume